molecular formula C25H29FN2O4 B602243 Iloperidona Impureza 4 CAS No. 133455-04-6

Iloperidona Impureza 4

Número de catálogo: B602243
Número CAS: 133455-04-6
Peso molecular: 440.52
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Desacetyl 1-Propionyl Iloperidone is an impurity of Iloperidone, a combined dopamine (D2) and serotonin (5HT2) receptor antagonist.
an impurity of Iloperidone,a combined dopamine (D2) and serotonin (5HT2) receptor antagonist.

Aplicaciones Científicas De Investigación

Mejora de la Biodisponibilidad

Iloperidona: , un fármaco antipsicótico atípico, enfrenta desafíos con la solubilidad y la biodisponibilidad. La investigación se ha centrado en mejorar las características de disolución in vitro y biodisponibilidad in vivo de la iloperidona mediante la formulación y optimización de formulaciones a base de lípidos como Sistemas de Administración de Medicamentos Auto-Nanoemulsificantes Sólidos (S-SNEDDS) {svg_1}. Estos sistemas pueden mejorar la solubilidad y la tasa de disolución, lo que potencialmente conduce a mejores resultados terapéuticos.

Optimización Farmacocinética

La optimización de los parámetros farmacocinéticos es crucial para la eficacia de cualquier fármaco. Utilizando métodos de diseño avanzados como el Diseño de Box-Behnken, los investigadores han podido crear formulaciones que mejoran significativamente el perfil farmacocinético de la iloperidona, lo que lleva a un aumento de su biodisponibilidad cuando se administra por vía oral {svg_2}.

Modulación del Citocromo P450 2D (CYP2D)

Se ha demostrado que la iloperidona modula la expresión y la actividad de las enzimas Citocromo P450 2D (CYP2D) en el hígado y el cerebro. Esta modulación puede influir en el efecto farmacológico de la iloperidona al afectar la tasa de síntesis de dopamina y serotonina o el metabolismo de los neuroesteroides {svg_3}.

Atenuación de los Síntomas Extrapiramidales

Al afectar la actividad de CYP2D en el cerebro, particularmente en la vía nigroestriatal dopaminérgica, la iloperidona puede ayudar a atenuar los síntomas extrapiramidales, que son efectos secundarios comunes de los medicamentos antipsicóticos {svg_4}.

Interacciones Farmacocinéticas

La administración crónica de iloperidona puede conducir a interacciones farmacocinéticas que involucran sustratos de CYP2D en el hígado. Esta es una consideración importante para la coadministración de iloperidona con otros medicamentos que se metabolizan por el mismo sistema enzimático {svg_5}.

Mecanismo De Acción

Target of Action

Iloperidone Impurity 4, like its parent compound Iloperidone, is believed to primarily target dopamine D2 receptors and serotonin 5-HT2A receptors . These receptors play a crucial role in regulating mood and behavior.

Mode of Action

It is believed that its therapeutic effect may be related to itsantagonism at the dopamine D2 and 5-HT2A receptors . This means that the compound binds to these receptors and blocks their activity, thereby modulating the neurotransmission of dopamine and serotonin in the brain.

Biochemical Pathways

Iloperidone Impurity 4, through its interaction with dopamine D2 and serotonin 5-HT2A receptors, can affect various biochemical pathways. For instance, it has been found that chronic treatment with Iloperidone can modulate the expression and activity of Cytochrome P450 2D (CYP2D) in the liver and brain . CYP2D enzymes are involved in the synthesis of endogenous neuroactive substances like dopamine and serotonin, and in the metabolism of neurosteroids .

Pharmacokinetics

The parent compound iloperidone is well absorbed orally, with a bioavailability of 96% . The time to peak plasma concentration occurs in 2 - 4 hours, but the elimination half-life is 18 hours for extensive CYP2D6 metabolizers and 33 hours for poor CYP2D6 metabolizers . These properties suggest that once or twice daily dosing would be feasible.

Result of Action

The molecular and cellular effects of Iloperidone Impurity 4 are likely to be similar to those of Iloperidone. Chronic treatment with Iloperidone has been found to affect CYP2D activity in the brain, which may modify its pharmacological effect by influencing the rate of dopamine and serotonin synthesis or the metabolism of neurosteroids . By elevating the CYP2D expression/activity in the substantia nigra and striatum (i.e., in the dopaminergic nigrostriatal pathway), Iloperidone may attenuate extrapyramidal symptoms .

Action Environment

The action, efficacy, and stability of Iloperidone Impurity 4 can be influenced by various environmental factors. For instance, the metabolic rate of the compound can be affected by the individual’s genetic makeup, particularly the presence of CYP2D6 polymorphisms . Additionally, factors such as diet, age, sex, and concomitant use of other medications can also influence the compound’s pharmacokinetics and pharmacodynamics .

Análisis Bioquímico

Biochemical Properties

Iloperidone Impurity 4, like its parent compound Iloperidone, is expected to interact with various enzymes and proteins. Iloperidone has been shown to have high affinity towards 5-HT 2A and dopamine D2 receptors . Therefore, it is plausible that Iloperidone Impurity 4 may also interact with these receptors, influencing biochemical reactions within the body.

Cellular Effects

Iloperidone, the parent compound, has been shown to have significant effects on various types of cells and cellular processes . It is an atypical antipsychotic agent that binds to various receptors, exhibiting the highest affinity for dopamine D2 receptors, serotonin 5-HT 2A receptors, and α1-adrenergic receptors .

Molecular Mechanism

Iloperidone, the parent compound, is known to bind to various receptors, exhibiting the highest affinity for dopamine D2 receptors, serotonin 5-HT 2A receptors, and α1-adrenergic receptors . This suggests that Iloperidone Impurity 4 may also interact with these receptors, leading to changes in gene expression, enzyme activation or inhibition, and other molecular effects.

Temporal Effects in Laboratory Settings

Studies on Iloperidone have shown significant improvement in symptoms over time in patients with schizophrenia and bipolar disorder .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Iloperidone Impurity 4 in animal models. Studies on Iloperidone have shown that it demonstrates a potent antipsychotic profile in several in vitro and in vivo animal models .

Metabolic Pathways

Iloperidone, the parent compound, is mainly metabolized in the liver, primarily undergoing three major biotransformation pathways: carbonyl reduction, CYP2D6-mediated hydroxylation, and CYP3A4-mediated O-demethylation .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Iloperidone Impurity 4 involves the conversion of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid", "Thionyl chloride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper sulfate", "Sodium acetate", "Acetic acid", "Sodium borohydride", "Hydrogen peroxide", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Conversion of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid to the corresponding acid chloride using thionyl chloride in methanol.", "Step 2: Reaction of the acid chloride with sodium nitrite and copper sulfate in hydrochloric acid to form the corresponding diazonium salt.", "Step 3: Reduction of the diazonium salt with sodium borohydride in acetic acid to form the corresponding amine.", "Step 4: Oxidation of the amine with hydrogen peroxide in acetic acid to form the corresponding imine.", "Step 5: Reduction of the imine with sodium borohydride in methanol to form the desired Iloperidone Impurity 4." ] }

Número CAS

133455-04-6

Fórmula molecular

C25H29FN2O4

Peso molecular

440.52

Apariencia

Solid

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

1-Desacetyl 1-Propionyl Iloperidone;  1-(4-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)propan-1-one

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.